2-benzamido-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-benzamido-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-28-14-8-10-16(17(12-14)29-2)23-21(27)15-9-11-18-19(15)24-22(30-18)25-20(26)13-6-4-3-5-7-13/h3-8,10,12,15H,9,11H2,1-2H3,(H,23,27)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKQTFZDQJMKRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-benzamido-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a synthetic compound belonging to the thiazole family, which has garnered interest for its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory activities based on recent research findings.
- Molecular Formula : C16H18N2O3S
- Molecular Weight : 318.39 g/mol
- CAS Number : 777878-99-6
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural features, which facilitate interactions with various biological targets. The thiazole ring is known for its diverse pharmacological properties, including antibacterial and anticancer effects.
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial activity against a range of pathogens:
-
Antibacterial Activity :
- The compound has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecium, particularly those resistant to vancomycin. In vitro tests indicated that the compound's minimal inhibitory concentration (MIC) values were favorable compared to traditional antibiotics .
- A structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring enhance antibacterial properties, suggesting that further optimization could yield more potent derivatives .
- Antifungal Activity :
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines:
- Mechanism of Action :
- Cell Lines Tested :
Anti-inflammatory Activity
Research indicates that thiazole derivatives can also exhibit anti-inflammatory effects. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by excessive inflammation.
Case Studies and Research Findings
Several studies have highlighted the biological activities of thiazole derivatives:
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. Compounds similar to 2-benzamido-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide have been evaluated for their effectiveness against various bacterial strains and fungi. Studies have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria .
Anticancer Activity
There is growing interest in the anticancer potential of thiazole derivatives. The compound's structure suggests it may interfere with cancer cell proliferation pathways. For instance, derivatives with similar scaffolds have demonstrated cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer) and others . The mechanism often involves apoptosis induction and disruption of cell cycle progression.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit key enzymes associated with various diseases. For example, thiazole-containing compounds have shown inhibitory effects on acetylcholinesterase (AChE), which is relevant for treating Alzheimer's disease . The inhibition of AChE leads to increased levels of acetylcholine in the brain, potentially enhancing cognitive function.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares its cyclopenta[d]thiazole core with N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine (CAS 312284-70-1) . Key differences include:
- Substituents : The target compound has a benzamido group and a carboxamide-linked 2,4-dimethoxyphenyl group, whereas the analog in features a simpler 4-chlorophenylamine substituent.
Comparison with CK1 Inhibitors (2-Benzamido-thiazole-4-carboxamide Derivatives)
Compounds such as 2-(2-(trifluoromethoxy)benzamido)-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide () exhibit CK1 inhibition via a thiazole-4-carboxamide scaffold but differ in substituents:
- Benzamido Group : The target compound’s benzamido group lacks the trifluoromethoxy substitution seen in , which reduces lipophilicity.
Table 1: Structural and Functional Comparison of Selected Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-benzamido-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide, and how do reaction conditions influence yield and purity?
- Answer : The synthesis typically involves coupling a cyclopenta[d]thiazole-4-carboxylic acid derivative with substituted benzamide precursors. For example:
- Step 1 : Prepare the cyclopenta[d]thiazole core via cyclization of 5,6-dihydro-4H-cyclopenta[d]thiazole intermediates under reflux with acetic acid as a catalyst (similar to methods in and ).
- Step 2 : Couple the core with 2,4-dimethoxyphenylamine using carbodiimide crosslinkers (e.g., EDCI/HOBt) in anhydrous DMF at pH 6–7 (see ).
- Key variables : Reaction time (8–12 hours), temperature (25–40°C), and solvent polarity critically affect yield (reported 50–70%) and purity (>95% via HPLC).
- Validation : Confirm purity via -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and LC-MS (theoretical m/z: 453.5) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Answer : Use a multi-technique approach:
- X-ray crystallography (if crystalline) to resolve the dihydro-cyclopenta-thiazole conformation and hydrogen bonding with the benzamide group.
- -NMR and -NMR to assign proton environments (e.g., methoxy groups at δ 3.8–3.9 ppm) and carbonyl carbons (~170 ppm).
- DFT calculations to map electron density distribution, particularly the thiazole ring’s electron-deficient nature and its impact on reactivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of derivatives of this compound?
- Answer :
- Variable substituents : Modify the 2,4-dimethoxyphenyl group (e.g., replace with halogenated or alkylated aryl groups) and the benzamido moiety (e.g., introduce nitro or amino groups).
- Biological assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays.
- Data analysis : Correlate IC values with substituent electronegativity and steric bulk (e.g., methoxy groups enhance solubility but reduce target affinity) .
- Example SAR Table :
| Substituent (R) | IC (nM) | LogP |
|---|---|---|
| 2,4-OMe | 120 | 2.8 |
| 3-Cl,4-F | 45 | 3.5 |
| 2-NO | 320 | 1.9 |
Q. What strategies resolve contradictions in spectral data (e.g., unexpected -NMR splitting patterns) for this compound?
- Answer :
- Dynamic effects : Use variable-temperature NMR to assess rotational barriers in the benzamido group (e.g., coalescence temperature studies).
- Solvent polarity : Compare DMSO-d vs. CDCl spectra to identify solvent-induced conformational changes.
- Isotopic labeling : Synthesize -labeled analogs to clarify ambiguous couplings in the thiazole ring .
Q. How can environmental fate studies be designed for this compound, given its structural complexity?
- Answer :
- Degradation pathways : Perform hydrolysis experiments at varying pH (2–12) and monitor via LC-MS for breakdown products (e.g., cyclopenta[d]thiazole ring opening).
- Ecotoxicity : Use Daphnia magna or algal growth inhibition assays (OECD 201/202 guidelines) to assess acute/chronic toxicity.
- Bioaccumulation : Measure logK via shake-flask method and model using EPI Suite™ .
Methodological Considerations
Q. What analytical techniques are critical for validating synthetic intermediates and final products?
- Answer :
- Purity : HPLC-DAD/ELSD (≥95% purity threshold).
- Structural confirmation : High-resolution MS (HRMS) for exact mass (±5 ppm error) and 2D NMR (COSY, HSQC) for connectivity.
- Crystallinity : DSC/TGA to determine melting points and thermal stability .
Q. How should researchers address low yields in the final coupling step of the synthesis?
- Answer :
- Optimize stoichiometry : Use 1.2 equivalents of the carbodiimide coupling agent (e.g., EDCI) and 1.5 equivalents of HOBt.
- Solvent choice : Switch to THF or DCM for better solubility of hydrophobic intermediates.
- Microwave-assisted synthesis : Reduce reaction time (2–4 hours) and improve yield by 15–20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
